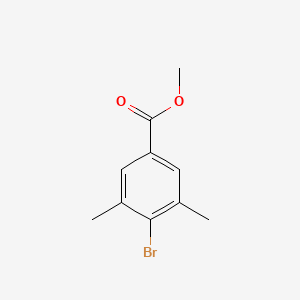

Methyl 4-bromo-3,5-dimethylbenzoate

Description

Methyl 4-bromo-3,5-dimethylbenzoate (CAS: 432022-88-3) is an aromatic ester featuring a bromine atom at the para position and methyl groups at the 3 and 5 positions of the benzene ring. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive bromine substituent and steric hindrance from the methyl groups .

Properties

IUPAC Name |

methyl 4-bromo-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQNPDBABLCTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647488 | |

| Record name | Methyl 4-bromo-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432022-88-3 | |

| Record name | Methyl 4-bromo-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylbenzoic acid, followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The resulting 4-bromo-3,5-dimethylbenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

Reduction: The primary product is 4-bromo-3,5-dimethylbenzyl alcohol.

Oxidation: The major product is 4-bromo-3,5-dimethylbenzoic acid.

Scientific Research Applications

Methyl 4-bromo-3,5-dimethylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

Medicine: The compound is utilized in the preparation of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of methyl 4-bromo-3,5-dimethylbenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the methyl groups are oxidized to carboxylic acids through the addition of oxygen atoms.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Differences and Implications

Functional Group Influence: Ester vs. Amide: this compound (ester) exhibits higher lipophilicity compared to its amide analog (4-bromo-3,5-dimethylbenzamide), making the former more suitable for reactions requiring non-polar solvents. The amide’s CONH₂ group enhances hydrogen bonding, increasing solubility in polar solvents . Nitro vs. Methyl Groups: Methyl 4-bromo-3,5-dinitrobenzoate’s nitro groups confer strong electron-withdrawing effects, lowering the ring’s electron density and directing electrophilic substitution to specific positions. This contrasts with the electron-donating methyl groups in the target compound, which stabilize the ring but reduce reactivity toward electrophiles .

This bulkiness also reduces crystallinity, as evidenced by the lack of reported melting points . Halogen Variations: Methyl 4-(bromomethyl)-3,5-dichlorobenzoate combines bromine and chlorine substituents, enhancing its utility in cross-coupling reactions (e.g., Suzuki-Miyaura). The dichloro groups increase electrophilicity at the aromatic ring compared to dimethyl substituents .

Safety and Handling: Methyl 4-bromo-3,5-dinitrobenzoate’s nitro groups pose explosion risks under high heat or friction, necessitating stringent safety protocols.

Biological Activity

Methyl 4-bromo-3,5-dimethylbenzoate is an aromatic compound with significant biological activity, particularly in its interactions with various enzymes and cellular pathways. This article delves into the compound's biological effects, mechanisms of action, and potential applications based on diverse research findings.

Molecular Formula : CHBrO\

Molar Mass : Approximately 243.10 g/mol

The compound features a bromine atom and two methyl groups attached to a benzoate structure, contributing to its unique reactivity and interactions within biological systems.

This compound has been shown to influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Depending on the conditions, it can either inhibit or activate these enzymes, thereby modulating various cellular processes such as signaling pathways and gene expression.

Key Biological Interactions:

- Cytochrome P450 Modulation : The compound can affect the metabolism of drugs by altering the activity of cytochrome P450 enzymes, suggesting its potential use in pharmacology to enhance therapeutic efficacy .

- MAPK/ERK Pathway Influence : It modulates key signaling pathways like the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly against fungal pathogens such as Candida albicans. This suggests its potential application in antifungal drug development.

Table 1: Summary of Biological Activities

| Activity | Effect | Target |

|---|---|---|

| Cytochrome P450 Modulation | Inhibition/Activation | Drug Metabolism |

| Antifungal Activity | Inhibition of Candida albicans | Fungal Pathogens |

| Signaling Pathway Modulation | Alteration of MAPK/ERK Pathway | Cell Proliferation |

Case Studies and Research Findings

-

Antifungal Activity :

- A study demonstrated that this compound analogues showed significant antifungal properties against Candida albicans, indicating their potential as therapeutic agents in treating fungal infections.

- Enzyme Interaction Studies :

-

Potential Applications in Drug Development :

- Given its ability to modulate drug metabolism through cytochrome P450 interaction, there is ongoing interest in exploring this compound for enhancing the efficacy of existing drugs or developing new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.